1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S2/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTOZDWIHNLQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with varied functional groups.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperazine Scaffold
The piperazine ring serves as a versatile scaffold for drug discovery. Key structural variations in analogs include substituents at positions 1 and 4, which critically determine biological activity:
Sulfonyl Group Variations
- Compound 5a,b () : Features a (4-chlorophenyl)sulfonyl group coupled with a trimethoxyphenylprop-2-en-1-one moiety. This derivative exhibited potent antiproliferative activity (IC50 = 0.36–7.08 µM) against cancer cell lines, highlighting the role of sulfonyl groups in enhancing cytotoxicity .
- 1-[(4-Methylphenyl)sulfonyl]piperazine Derivatives () : These enantiomers, such as (−)-1-[1-(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine, are intermediates for synthesizing optically pure antihistamines. The methyl group on the sulfonyl phenyl ring may reduce steric hindrance compared to chloro substituents .
Heteroaromatic Substituents at Position 4
- Target Compound : The 2-thienylmethyl group introduces a sulfur-containing heterocycle, which may improve lipophilicity and π-π stacking interactions with hydrophobic receptor pockets.
- Compound 18 () : Contains a 4-(thiophen-2-yl)butyl group at position 4. This derivative, synthesized via alkylation, demonstrates the adaptability of thiophene-containing substituents in piperazine-based drug design .
- 1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine (): Features a thiazole ring, another sulfur heterocycle, but lacks the chlorophenylsulfonyl group. Such variations underscore the balance between electronic and steric effects in modulating activity .
Anticancer Activity
- Compound 5a,b () : The combination of sulfonyl and trimethoxyphenyl groups conferred antiproliferative effects, suggesting that the target compound’s sulfonyl-thienylmethyl structure may similarly target cancer cell pathways .
- Cytotoxic Piperazine Derivatives () : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed IC50 values in the micromolar range against liver, breast, and colon cancer cell lines. The absence of a sulfonyl group in these compounds highlights the unique contribution of this moiety in the target compound .
Antihistamine and CNS Activity
- Buclizine and Meclizine () : These antihistamines feature bulky benzhydryl (diphenylmethyl) groups at position 4. While the target compound’s thienylmethyl group is smaller, its sulfonyl group may reduce sedative effects, a common issue with benzhydryl-containing antihistamines .
- Enantiomers of 1-[(4-Chlorophenyl)phenylmethyl]-4-tosylpiperazine (): These intermediates for non-sedating antihistamines emphasize the importance of stereochemistry and sulfonyl groups in optimizing therapeutic profiles .
Comparative Data Table
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H19ClN2O2S, with a molecular weight of 348.87 g/mol. The structure features a piperazine ring substituted with a chlorophenyl sulfonyl group and a thienylmethyl moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a study synthesized derivatives containing the piperazine nucleus and evaluated their antibacterial activity against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition . The sulfonamide functionality is particularly noted for its antibacterial action, making it a valuable candidate for further exploration in combating bacterial infections.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity in cancer therapy. A related sulfonamide compound demonstrated promising results as an anticancer agent, indicating that this compound may possess similar properties. Research into the mechanism of action could reveal insights into its efficacy against various cancer cell lines.
Enzyme Inhibition
Enzyme inhibition studies have shown that piperazine derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively . The compound's ability to bind to bovine serum albumin (BSA) also suggests significant pharmacokinetic properties that could enhance its therapeutic profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general procedure includes:
- Formation of the Piperazine Ring : The initial step involves the reaction of appropriate amines with carbonyl compounds to form the piperazine framework.
- Sulfonation : The introduction of the sulfonyl group is achieved through electrophilic aromatic substitution reactions.
- Thienylmethyl Substitution : Finally, the thienylmethyl group is introduced via nucleophilic substitution methods.
Case Studies
Several studies have explored the biological activity of similar compounds. For example:
- Study A : Investigated a series of piperazine derivatives for their antibacterial properties, revealing that modifications in the sulfonamide group significantly impacted their efficacy against various strains .
- Study B : Focused on enzyme inhibition, demonstrating that certain derivatives displayed potent AChE inhibition, suggesting potential use in Alzheimer's disease treatment .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity | AChE Inhibition | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | Strong | Yes |
| Compound B | Strong | Moderate | No |
| This compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, and what key reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or sulfonylation reactions. A typical route involves reacting 4-(2-thienylmethyl)piperazine with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for piperazine:sulfonyl chloride) are critical for achieving >80% yield. Purity is enhanced by recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity. For example, the thienylmethyl group shows distinct proton signals at δ 6.8–7.2 ppm (aromatic protons) and δ 3.6 ppm (methylene group). Infrared (IR) spectroscopy verifies sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹. Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ at m/z 367) .
Q. What are the known solubility properties of this compound, and how do they influence in vitro assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO) or ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid solvent concentrations >1% (v/v), which may affect cell viability. Centrifugation (10,000 rpm, 5 min) is recommended to remove insoluble aggregates .
Q. What preliminary biological activities have been reported for sulfonylpiperazine derivatives like this compound?
- Methodological Answer : Structural analogs exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus) and kinase-inhibitory activities. These effects are attributed to sulfonyl group interactions with ATP-binding pockets or bacterial membrane proteins. Dose-response assays (0.1–100 µM) are recommended to establish IC₅₀ values .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in large-scale production?
- Methodological Answer : Use flow chemistry to improve heat and mass transfer. For example, a continuous reactor with residence time ≤30 min at 40°C increases yield by 15% compared to batch methods. Monitor intermediates via inline UV-Vis spectroscopy to adjust reagent feed rates dynamically .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and characterize batches using HPLC-MS. For example, a 5% impurity in the thienylmethyl group reduced antimicrobial activity by 40% in one study .
Q. What strategies mitigate compound instability during long-term storage?
- Methodological Answer : Store lyophilized samples at -20°C under argon. In solution, add antioxidants (0.1% BHT) for DMSO stocks. Degradation products (e.g., sulfonic acid derivatives) can be monitored via LC-MS every 3 months. Avoid exposure to UV light, which accelerates sulfonyl bond cleavage .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or EGFR. Focus on modifying the thienylmethyl group’s steric bulk to improve binding pocket fit. MD simulations (100 ns) assess conformational stability. Validate predictions with SPR and kinase inhibition assays .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
